molecular formula C18H14N2O5S B2647882 4-(benzenesulfonyl)-2-(furan-2-yl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine CAS No. 823829-36-3

4-(benzenesulfonyl)-2-(furan-2-yl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine

Cat. No.: B2647882
CAS No.: 823829-36-3
M. Wt: 370.38
InChI Key: AVUDBVVAYWAMLJ-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-2-(furan-2-yl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine is a complex organic compound that features a combination of benzenesulfonyl, furan, and oxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-2-(furan-2-yl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzenesulfonyl group: This step often involves sulfonylation reactions using reagents like benzenesulfonyl chloride in the presence of a base.

    Attachment of the furan groups: This can be done through coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings.

    Reduction: Reduction reactions can target the oxazole ring or the benzenesulfonyl group.

    Substitution: Various substitution reactions can occur, especially at the benzenesulfonyl group and the furan rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigation into its use as a therapeutic agent for various diseases.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-2-(furan-2-yl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazole
  • N-(furan-2-ylmethyl)-1,3-oxazol-5-amine

Uniqueness

The unique combination of benzenesulfonyl, furan, and oxazole groups in 4-(benzenesulfonyl)-2-(furan-2-yl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine provides it with distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(furan-2-yl)-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5S/c21-26(22,14-7-2-1-3-8-14)18-17(19-12-13-6-4-10-23-13)25-16(20-18)15-9-5-11-24-15/h1-11,19H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUDBVVAYWAMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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